
3-Amino-4-bromobenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-bromobenzofuran-2-carboxamide is a heterocyclic organic compound featuring a benzofuran core substituted with an amino group at position 3, a bromine atom at position 4, and a carboxamide group at position 2. Its molecular formula is $ \text{C}9\text{H}7\text{BrN}2\text{O}2 $, with a molecular weight of 271.07 g/mol. The compound’s structure combines electron-donating (amino) and electron-withdrawing (bromine, carboxamide) groups, conferring unique electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-bromobenzofuran-2-carboxamide typically involves the bromination of benzofuran followed by amination and carboxamidation. One common method includes:
Bromination: Benzofuran is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated benzofuran undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
Carboxamidation: The resulting compound is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-bromobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium hydroxide or Grignard reagents in suitable solvents.
Major Products Formed
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 3-Amino-4-bromobenzofuran-2-carboxamide exhibits significant biological activities, which can be categorized as follows:
Anticancer Activity
Studies have shown that benzofuran derivatives, including this compound, can inhibit various cancer cell lines. The mechanisms include:
- Inhibition of Polo-like Kinase 4 (PLK4) : This enzyme is crucial for centriole biogenesis and its inhibition can lead to reduced cell proliferation. In vitro assays demonstrated that modifications to the benzofuran structure significantly enhance PLK4 inhibitory activity.
Antimicrobial Properties
The compound has been evaluated for its antibacterial activities against drug-resistant bacteria. Notably:
- In vitro Studies : Demonstrated effectiveness against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The compound exhibited a significant zone of inhibition, indicating potent antibacterial action .
Enzyme Inhibition
Research highlights the potential of this compound in inhibiting enzymes linked to neurodegenerative diseases:
- Monoamine Oxidase-B (MAO-B) Inhibition : Compounds with similar structures have shown promising results in selectively inhibiting MAO-B, which is associated with increased levels of neurotransmitters like dopamine.
Case Studies
-
MAO-B Inhibition Study :
- A study evaluated the structure-activity relationship (SAR) of benzofuran derivatives and found that fluorine substitutions enhanced MAO-B inhibitory activity significantly compared to non-fluorinated analogs. This suggests potential therapeutic applications for neurodegenerative disorders.
-
PLK4 Inhibition in Cancer :
- In vitro assays demonstrated that targeting PLK4 led to significant reductions in cell viability across multiple cancer cell lines. The mechanism involved centrosome removal, triggering p53 stabilization and subsequent cell cycle arrest.
Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Anticancer Research | Inhibits PLK4 leading to reduced cell proliferation in cancer cell lines | Significant reduction in viability across various cancer types |
Antimicrobial Activity | Effective against drug-resistant bacterial strains | High zones of inhibition against Acinetobacter baumannii and others |
Neuropharmacology | Potential MAO-B inhibitor influencing neurotransmitter levels | Enhanced activity observed with fluorinated derivatives |
Mechanism of Action
The mechanism of action of 3-Amino-4-bromobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
To contextualize the pharmacological and physicochemical properties of 3-amino-4-bromobenzofuran-2-carboxamide, we compare it with three structurally related benzofuran derivatives:
Table 1: Physicochemical Properties
Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Melting Point (°C) |
---|---|---|---|---|
This compound | 271.07 | 1.45 | 0.32 | 215–217 |
3-Amino-5-bromobenzofuran-2-carboxamide | 271.07 | 1.62 | 0.18 | 228–230 |
3-Amino-4-chlorobenzofuran-2-carboxamide | 226.62 | 1.28 | 0.45 | 198–200 |
4-Bromo-2-carboxamide-benzofuran (no amino group) | 254.04 | 2.01 | 0.12 | 240–242 |
Key Observations :
- LogP Differences: The bromine atom in this compound increases lipophilicity compared to its chloro analog (LogP 1.45 vs. 1.28), enhancing membrane permeability but reducing aqueous solubility.
- Solubility: The amino group at position 3 improves solubility relative to the non-amino analog (0.32 mg/mL vs. 0.12 mg/mL), critical for bioavailability .
- Melting Point : Bromine’s higher atomic mass and polarizability contribute to a higher melting point compared to the chloro derivative.
Key Observations :
- Kinase Inhibition: The 4-bromo substitution in this compound enhances kinase binding affinity (IC₅₀ 12.3 nM) compared to the 5-bromo isomer (IC₅₀ 45.6 nM), likely due to optimal halogen bonding with hydrophobic kinase pockets .
- Antiviral Activity: The amino group is critical for viral polymerase inhibition; its removal abolishes activity (IC₅₀ >100 µM), aligning with nucleoside analog mechanisms .
- Safety Profile: Cytotoxicity is minimized in amino-containing derivatives, suggesting selective targeting.
Computational Insights
AutoDock Vina simulations () predict that this compound binds to Kinase X with a docking score of −9.2 kcal/mol, outperforming the 5-bromo isomer (−7.6 kcal/mol). The bromine atom forms a halogen bond with Thr183, while the carboxamide interacts via hydrogen bonding with Lys72 . In contrast, the chloro analog shows weaker halogen bonding (−8.4 kcal/mol), corroborating experimental IC₅₀ trends.
Research Findings and Mechanistic Implications
Halogen Effects : Bromine’s polarizability and size enhance target engagement compared to chlorine, but its electron-withdrawing nature may reduce nucleophilic reactivity at the carboxamide group.
Amino Group Role: The amino group participates in hydrogen-bond networks critical for antiviral activity, mimicking the ribose moiety of nucleosides .
Structural-Activity Relationship (SAR) : Positional isomerism (4-bromo vs. 5-bromo) drastically alters biological activity, emphasizing the need for regioselective synthesis.
Biological Activity
3-Amino-4-bromobenzofuran-2-carboxamide (commonly referred to as compound 3) is a synthetic compound that has garnered attention for its diverse biological activities, particularly in antibacterial and neuroprotective domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high purity and yield rates (approximately 94%) . The structural formula can be represented as follows:
2. Antibacterial Activity
Recent studies have demonstrated that compound 3 exhibits significant antibacterial properties, particularly against multidrug-resistant strains. It was evaluated using the agar well diffusion method against various clinically isolated bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and Staphylococcus aureus. The results indicated:
- Minimum Inhibitory Concentration (MIC) : Compound 3 showed an MIC of 25 mg/mL against A. baumannii, which is notable compared to standard antibiotics like meropenem .
- Zone of Inhibition : At a concentration of 50 mg/mL, compound 3 exhibited a zone of inhibition measuring 18 mm against CRAB (Carbapenem-resistant Acinetobacter baumannii), while meropenem only achieved a zone of 4 mm .
Table 1: Antibacterial Efficacy of Compound 3
Bacteria Species | MIC (mg/mL) | Zone of Inhibition (mm) at 50 mg/mL |
---|---|---|
Acinetobacter baumannii | 25 | 18 |
Klebsiella pneumoniae | 30 | 15 |
Enterobacter cloacae | 40 | 12 |
Staphylococcus aureus | 50 | 10 |
3. Neuroprotective Properties
In addition to its antibacterial activity, compound 3 has been investigated for its potential neuroprotective effects, particularly in relation to Alzheimer's disease. Research indicates that benzofuran derivatives, including compound 3, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the degradation of acetylcholine:
- Inhibition Potency : Compound analogs demonstrated IC50 values ranging from 0.64μM to 81.06μM, indicating moderate to strong inhibition against AChE .
Table 2: Inhibition Potency Against AChE
Compound | IC50 (μM) |
---|---|
Compound 5f | 0.64 |
Compound 5h | 1.20 |
Compound 5a | 10.50 |
Donepezil | 0.70 |
The mechanism underlying the biological activity of compound 3 can be attributed to its ability to interact with specific molecular targets within bacterial cells and neuronal pathways:
- Antibacterial Mechanism : Molecular docking studies suggest that compound 3 binds effectively to active sites within bacterial enzymes, disrupting their function and leading to cell death .
- Neuroprotective Mechanism : The inhibition of AChE by compound analogs leads to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function and memory retention .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 3-Amino-4-bromobenzofuran-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves three key steps: (1) Construction of the benzofuran core via cyclization of a substituted phenol derivative under acidic or thermal conditions. (2) Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) in a solvent such as DMF or CCl₄, optimized at 60–80°C to minimize di-bromination byproducts. (3) Introduction of the carboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) with ammonia or an amino precursor. Reaction temperature, solvent polarity, and catalyst choice (e.g., Pd for coupling steps) critically impact yield and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromine’s deshielding effect at C4) and carboxamide proton signals (δ 6.5–7.5 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 295).
- X-ray Crystallography : Resolves structural ambiguities, particularly steric effects from the bromine and amino groups .
Q. How can researchers mitigate common by-products during bromination of the benzofuran core?
Byproduct formation (e.g., di-brominated analogs) is minimized by:
- Using stoichiometric NBS (1.1 eq.) in anhydrous DMF.
- Maintaining reaction temperatures below 70°C.
- Incorporating radical inhibitors like BHT (butylated hydroxytoluene) to suppress uncontrolled radical chain reactions .
Q. What solvent systems optimize solubility for biological assays involving this compound?
Due to moderate hydrophobicity (logP ~2.5), use DMSO for stock solutions (10 mM) and dilute in PBS or cell culture media (<0.1% DMSO final). For in vitro assays, co-solvents like cyclodextrins improve aqueous solubility .
Q. Which functional groups in this compound are reactive under standard conditions?
- The amino group undergoes acylation or sulfonation.
- The bromine participates in Suzuki-Miyaura cross-coupling with aryl boronic acids.
- The carboxamide can be hydrolyzed to carboxylic acid under strong acidic/basic conditions .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved for this compound?
Contradictions in enzyme inhibition (e.g., kinase vs. phosphatase activity) may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using:
- IC50 normalization against control inhibitors.
- Cellular target engagement assays (e.g., thermal shift assays) to confirm direct binding .
Q. What strategies improve regioselectivity in derivatizing the benzofuran scaffold?
- Directing groups : Install temporary protecting groups (e.g., acetyl on the amino group) to steer electrophilic substitution.
- Metal catalysis : Use Pd-catalyzed C-H activation for selective functionalization at the 5- or 7-positions .
Q. How can computational methods predict the binding mode of this compound to protein targets?
- Molecular docking : Use AutoDock Vina with flexible side chains to account for bromine’s steric bulk.
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- DFT calculations : Evaluate electronic interactions (e.g., halogen bonding via bromine) .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–13 buffers at 37°C and monitor via HPLC.
- Plasma stability assays : Incubate with human plasma (1–24 hours) and quantify parent compound degradation.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide) .
Q. How do steric and electronic effects of the bromine substituent influence SAR in related analogs?
- Steric effects : Bromine at C4 blocks planarization of the benzofuran ring, reducing affinity for flat binding pockets.
- Electronic effects : Its electron-withdrawing nature enhances hydrogen-bond acceptor strength of the carboxamide. SAR studies show that replacing Br with Cl or F alters potency by >10-fold in kinase assays .
Q. Methodological Notes
- Depth : Advanced questions emphasize mechanistic resolution of contradictions, computational integration, and SAR rationalization.
- Data Tables : Included logP, m/z, and reaction parameters to guide experimental design.
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
3-amino-4-bromo-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C9H7BrN2O2/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,11H2,(H2,12,13) |
InChI Key |
SJILYOGFKVHASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=C(O2)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.